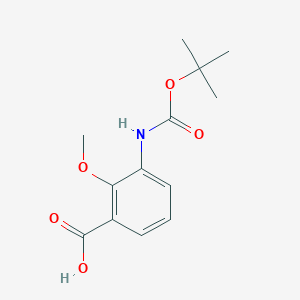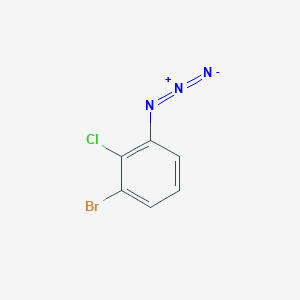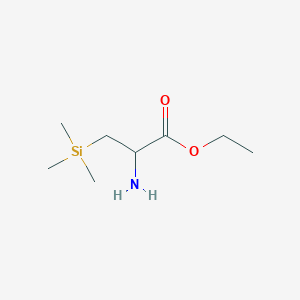
Ethyl 2-amino-3-(trimethylsilyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(trimethylsilyl)propionate: is an organic compound that features both an amino group and a trimethylsilyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The trimethylsilyl group, in particular, is known for its chemical inertness and large molecular volume, which can influence the compound’s reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(trimethylsilyl)propionate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method involves using 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-3-(trimethylsilyl)propionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Trimethylsilylating reagents such as trimethylsilyl chloride are used to introduce or replace trimethylsilyl groups.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of trimethylsilyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(trimethylsilyl)propionate has a wide range of applications in scientific research, including:
Biology: Utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(trimethylsilyl)propionate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Ethyl 3-(trimethylsilyl)propionate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 3-(dimethylamino)propanoate: Contains a dimethylamino group instead of a trimethylsilyl group, leading to different reactivity and applications.
Ethyl 3-(trimethylsilyl)propynoate: Features a triple bond, which significantly alters its chemical properties and reactivity.
Uniqueness: Ethyl 2-amino-3-(trimethylsilyl)propionate is unique due to the presence of both an amino group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H19NO2Si |
|---|---|
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
ethyl 2-amino-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C8H19NO2Si/c1-5-11-8(10)7(9)6-12(2,3)4/h7H,5-6,9H2,1-4H3 |
Clé InChI |
DEGZAKARWGMOJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C[Si](C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
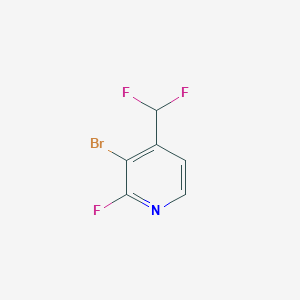
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
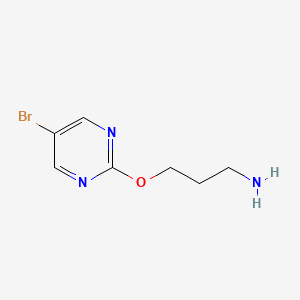
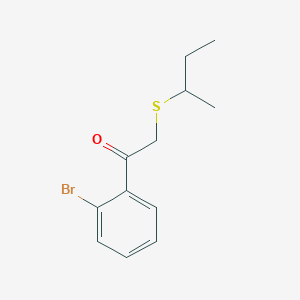

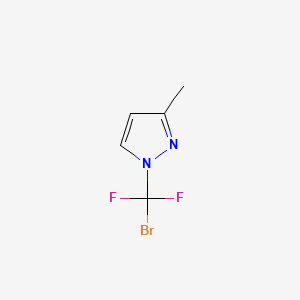
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
